molecular formula C7H17ClN2 B12437726 N,N-dimethylpiperidin-3-amine hydrochloride

N,N-dimethylpiperidin-3-amine hydrochloride

Cat. No.: B12437726
M. Wt: 164.67 g/mol
InChI Key: XZZOSNWJJWJGDL-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidin-3-amine hydrochloride is an organic compound with the chemical formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is typically found as a colorless to pale yellow liquid and is known for its strong ammonia-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidin-3-amine hydrochloride can be synthesized through the reaction of piperidine with dimethylamine. The process involves mixing piperidine and dimethylamine in a 1:1 molar ratio under appropriate temperature and pressure conditions. Solvent catalysts and inert gas protection are often used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloride byproduct .

Major Products

The major products formed from these reactions include N-acyl and N-alkyl derivatives of N,N-dimethylpiperidin-3-amine .

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylpiperidin-3-amine hydrochloride is unique due to its specific chemical structure and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N,N-dimethylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H

InChI Key

XZZOSNWJJWJGDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCNC1.Cl

Origin of Product

United States

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